molecular formula C17H25ClN2O2 B3149275 4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 669068-16-0

4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3149275
CAS RN: 669068-16-0
M. Wt: 324.8 g/mol
InChI Key: VFXCGUGIUJAHHL-UHFFFAOYSA-N
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Description

The compound “4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the 4-chloro-phenyl group could potentially contribute to the lipophilicity and thus the bioavailability of the compound . The tert-butyl ester group is often used in medicinal chemistry to improve the metabolic stability of carboxylic acid functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques would provide information about the connectivity of the atoms in the molecule and their spatial arrangement .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the 4-chloro-phenyl group, and the tert-butyl ester. For example, the piperidine nitrogen could potentially act as a nucleophile in reactions . The chloro group on the phenyl ring could potentially be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the piperidine ring could potentially increase its basicity, while the 4-chloro-phenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis of Piperidine Derivatives

A study by Lau et al. (2002) describes a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, highlighting the use of this compound in the synthesis of complex piperidine structures without racemization. This process involves the hetero Diels–Alder reaction and further functional group transformations to yield protected 2-aminomethyl-4-oxo-piperidine derivatives (Lau et al., 2002).

Preparation of Piperidine-based Compounds

Acharya and Clive (2010) discussed the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, demonstrating the compound's role in producing optically pure piperidines which serve as versatile intermediates for a wide range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).

Development of Antitumor Agents

Li et al. (2013) synthesized 4H-Chromene-2-carboxylic acid ester derivatives as part of structural-activity relationship studies for antitumor antibiotic tetrahydroisoquinoline natural products. This research signifies the potential application in developing new antitumor agents (Li et al., 2013).

Hydrolysis and Oxidative Degradation Studies

Qi et al. (2016) disclosed the synthesis, hydrolysis, and oxidative degradation of esters, which provides insights into the stability and reactivity of similar compounds in the presence of oxygen and copper ions. This study is relevant for the chemical stability assessment of piperidine derivatives (Qi et al., 2016).

Enantioselective Synthesis

Passarella et al. (2005) illustrated the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, showing the compound's utility in stereoselective synthesis and as a building block for biologically active alkaloids (Passarella et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through experimental testing .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were found to have useful biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(4-chlorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXCGUGIUJAHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-chlorophenyl)4-piperidinemethanamine

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chlorophenyl)-4-cyanopiperidin-1-carboxylic acid tert-butyl ester (0.355 g, 1.107 mmol) in ethanol (20 ml) at room temperature was added Raney Nickel (Raney Nickel 2800, 1 ml) and the suspension stirred under 1 atmosphere of hydrogen for 20 hours. The suspension was filtered through celite and the filtrate concentrated to give the amine as an oil (0.258 g, 69%). LC/MS: (LCT) Rt 5.02 [M—But—NH2]+ 324.
Quantity
0.355 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

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